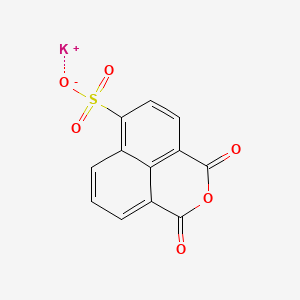
4-Sulfo-1,8-naphthalic anhydride potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfo-1,8-naphthalic anhydride potassium salt is a useful research compound. Its molecular formula is C12H6KO6S and its molecular weight is 317.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Ion Detection
4-Sulfo-1,8-naphthalic anhydride potassium salt has been used to synthesize fluorescent probes with high water solubility. These probes exhibit dual emission and ratiometric absorption, demonstrating good selectivity for sodium and potassium ions. This application is significant in the field of ion detection and analysis (Nandhikonda, Begaye, & Heagy, 2009).
Sensitivity to Glucose
Another research application involves the synthesis of monoboronic acid probes based on 4-sulfo-1,8-naphthalic anhydride, which show a notable sensitivity to glucose over other sugars like fructose and galactose. This has implications in the development of glucose-sensitive materials and potentially in medical diagnostics (Cao, Nandhikonda, & Heagy, 2009).
Anti-Cancer and Cellular Imaging Agents
The compound has been used in the synthesis of fluorescent 1,8-naphthalimide derivatives for exploring their cytotoxic properties against cancer cells. These derivatives have shown promise as anti-cancer agents and cellular imaging tools (Yildirim, Karakurt, & Yılmaz, 2021).
Spectral Properties and Conductance Studies
4-Sulfo-1,8-naphthalic anhydride derivatives have been studied for their spectral properties and conductance in various solvents. This research is vital for understanding the photophysical behavior of these compounds and their potential applications in optoelectronic devices (Al‐Aqar, 2020).
Synthesis and Properties of Derivatives
The synthesis of various derivatives of 4-sulfo-1,8-naphthalic anhydride and the study of their absorption properties have been a focus of research. This has implications in the field of organic chemistry, particularly in the synthesis of novel compounds with specific absorption characteristics (Hekmatshoar, Beheshtiha, Nazari, & Faridbod, 2006).
Clathrin Inhibitors in Medicinal Chemistry
A notable application in medicinal chemistry is the development of clathrin inhibitors using derivatives of 4-sulfo-1,8-naphthalic anhydride. These inhibitors have potential implications in understanding cellular processes and in drug development (Macgregor et al., 2014).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Sulfo-1,8-naphthalic anhydride potassium salt involves the sulfonation of 1,8-naphthalic anhydride followed by neutralization with potassium hydroxide.", "Starting Materials": [ "1,8-naphthalic anhydride", "Sulfuric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "1. Dissolve 1,8-naphthalic anhydride in sulfuric acid.", "2. Add sulfuric acid dropwise to the mixture while stirring.", "3. Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "4. Cool the mixture to room temperature and add water to the mixture.", "5. Neutralize the mixture with potassium hydroxide.", "6. Filter the mixture to obtain the solid product.", "7. Wash the solid product with water and dry it in a vacuum oven." ] } | |
CAS-Nummer |
71501-16-1 |
Molekularformel |
C12H6KO6S |
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate |
InChI |
InChI=1S/C12H6O6S.K/c13-11-7-3-1-2-6-9(19(15,16)17)5-4-8(10(6)7)12(14)18-11;/h1-5H,(H,15,16,17); |
InChI-Schlüssel |
QMXLOFQRJPKOMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)O.[K] |
| 71501-16-1 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
71501-16-1 68427-33-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



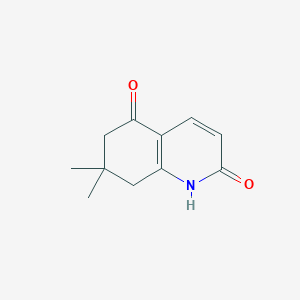

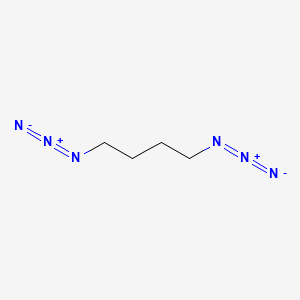



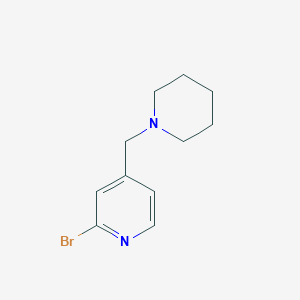

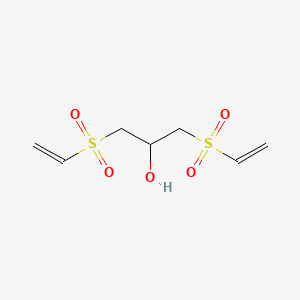

![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)


